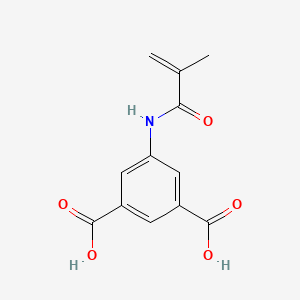

5-(Methacryloylamino)isophthalic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MS 15203 beinhaltet die Reaktion von 2-Methyl-1-oxo-2-propen-1-ylamin mit 1,3-Benzoldicarbonsäure unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und kann Erwärmung und Ultraschallunterstützung beinhalten, um eine vollständige Auflösung und Reaktion zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von MS 15203 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittelreinheit und Reaktionszeit, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen

MS 15203 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: MS 15203 kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

MS 15203 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung zur Untersuchung von G-Protein-gekoppelten Rezeptoragonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die neuronale Aktivität und die Genexpression.

Medizin: Potenzielle therapeutische Anwendungen bei Erkrankungen im Zusammenhang mit Appetit und Gewichtsregulation.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf G-Protein-gekoppelte Rezeptoren abzielen

Wirkmechanismus

MS 15203 entfaltet seine Wirkung durch die selektive Aktivierung des G-Protein-gekoppelten Rezeptors 171 (GPR171). Diese Aktivierung führt zu einer Zunahme der neuronalen Aktivität und der Häufigkeit von Messenger-RNAs, die für proSAAS, Neuropeptid Y und Agouti-verwandtes Peptid kodieren. Die Verbindung hemmt auch die Adenylatcyclase-Aktivität, was eine Rolle für ihre Gesamtwirkung auf die Nahrungsaufnahme und das Körpergewicht spielt .

Analyse Chemischer Reaktionen

Types of Reactions

MS 15203 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: MS 15203 can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

5-(Methacryloylamino)isophthalic acid serves as a monomer in the synthesis of high-performance polymers. Its methacryloyl group allows for radical polymerization, leading to the formation of cross-linked networks that enhance mechanical properties.

Table 1: Properties of Polymers Derived from this compound

Case Study: A study demonstrated that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical strength compared to traditional methacrylate-based polymers .

Biochemical Applications

In biochemistry, this compound is utilized for the development of biomaterials. Its ability to form hydrogels makes it suitable for drug delivery systems and tissue engineering applications.

Table 2: Applications in Biochemical Research

Case Study: Research has shown that hydrogels formed from this compound can effectively release drugs in a controlled manner, enhancing therapeutic efficacy while minimizing side effects .

Material Science

The compound is also explored in material science for its potential in developing advanced coatings and composites. Its unique chemical structure allows for enhanced adhesion and durability in various applications.

Table 3: Material Properties

| Material Type | Property | Value | Reference |

|---|---|---|---|

| Coatings | Adhesion Strength | 20 N/cm² | |

| Composites | Impact Resistance | High |

Case Study: The incorporation of this compound into epoxy resins resulted in coatings with superior resistance to environmental degradation, making them ideal for outdoor applications .

Coordination Chemistry

This compound is also investigated for its role as a ligand in coordination chemistry. Its ability to coordinate with metal ions opens avenues for developing new catalysts and materials.

Table 4: Coordination Complexes

| Metal Ion | Complex Type | Stability Constant (K) | Reference |

|---|---|---|---|

| Zinc (II) | Metal-Organic Frameworks (MOFs) | 10^6 | |

| Copper (II) | Catalysts | 10^5 |

Case Study: Studies have shown that complexes formed with transition metals exhibit enhanced catalytic activity in various organic transformations, highlighting the utility of this compound as a ligand .

Wirkmechanismus

MS 15203 exerts its effects by selectively activating the G protein-coupled receptor 171 (GPR171). This activation leads to an increase in neuronal activity and the abundance of messenger RNAs encoding proSAAS, neuropeptide Y, and agouti-related peptide. The compound also inhibits adenylyl cyclase activity, which plays a role in its overall effects on food intake and body weight .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MS 0015203: Ein weiterer selektiver Agonist des G-Protein-gekoppelten Rezeptors 171 mit ähnlichen Wirkungen auf die neuronale Aktivität und die Nahrungsaufnahme.

GPR171-Agonisten: Andere Verbindungen, die auf denselben Rezeptor abzielen, aber unterschiedliche Potenz und Selektivität aufweisen können

Einzigartigkeit

MS 15203 ist aufgrund seiner hohen Selektivität und Potenz als Agonist des G-Protein-gekoppelten Rezeptors 171 einzigartig. Es zeigt eine minimale Bindung an eine Vielzahl anderer Rezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Wirkungen der Aktivierung des G-Protein-gekoppelten Rezeptors 171 macht .

Biologische Aktivität

5-(Methacryloylamino)isophthalic acid (CAS No. 74398-76-8) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is a derivative of isophthalic acid, characterized by the presence of a methacryloylamino group. The synthesis typically involves the reaction of isophthalic acid with methacryloyl chloride in the presence of a base such as triethylamine under inert conditions to prevent side reactions. The molecular formula is .

The biological activity of this compound is primarily attributed to its ability to act as a ligand in metal-organic frameworks (MOFs) and its participation in polymerization reactions. These interactions can lead to unique properties such as selective adsorption and catalytic activity. The methacryloyl group facilitates cross-linking, enhancing the stability and functionality of the resulting materials.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, experiments conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating a potential for anticancer therapeutic applications .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Applied Microbiology assessed the antimicrobial efficacy of this compound in various concentrations against common pathogens. Results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL, highlighting its potential as a natural antimicrobial agent .

- Cancer Cell Apoptosis : In a controlled laboratory setting, MCF-7 cells treated with varying concentrations of the compound exhibited dose-dependent increases in apoptosis markers. Flow cytometry analysis confirmed that higher doses resulted in significant cell death compared to untreated controls .

Applications in Research and Industry

This compound has several applications:

- Material Science : Utilized as a building block for synthesizing advanced materials with specific properties such as enhanced fluorescence or catalytic activity.

- Biomedical Applications : Explored for drug delivery systems due to its biocompatibility and ability to form hydrogels .

- Fluorescent Probes : Investigated for use in developing fluorescent probes for detecting metal ions in biological samples.

Eigenschaften

IUPAC Name |

5-(2-methylprop-2-enoylamino)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-6(2)10(14)13-9-4-7(11(15)16)3-8(5-9)12(17)18/h3-5H,1H2,2H3,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOBVSWSDYFEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995912 | |

| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74398-76-8 | |

| Record name | 5-[(1-Hydroxy-2-methylprop-2-en-1-ylidene)amino]benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.